molecular formula C16H17ClFNO3 B2403733 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-6-fluorobenzamide CAS No. 1421522-17-9

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-6-fluorobenzamide

Cat. No.: B2403733
CAS No.: 1421522-17-9
M. Wt: 325.76
InChI Key: PQLZGDBLYNSVBT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-6-fluorobenzamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been found to have promising effects on various biological systems.

Scientific Research Applications

Synthesis and Antitumor Activity

Research on amino acid ester derivatives containing 5-fluorouracil and their synthesis demonstrates interest in modifying fluorouracil to enhance its antitumor properties. One study found that certain derivatives showed more inhibitory effects against liver cancer than fluorouracil itself, highlighting the ongoing search for more effective cancer treatments (Xiong et al., 2009).

Novel Synthetic Pathways

The development of new synthetic pathways for producing biofuels and intermediates for polymers from biomass-derived materials, such as 5-(chloromethyl)furfural (CMF), is a critical area of research. One study shows the efficient reduction of CMF to 2,5-dimethylfuran (DMF), a promising biofuel and intermediate for terephthalate polymers, under mild conditions (Dutta & Mascal, 2014).

Fluorine Chemistry in Drug Synthesis

The chemistry of fluorine-containing compounds, such as benzamide analogues, is crucial for developing imaging agents for solid tumors. Studies on fluorine-18-labeled benzamide analogues for PET imaging of sigma2 receptor status in tumors demonstrate the role of fluorine in creating diagnostic tools for cancer (Tu et al., 2007).

Properties

IUPAC Name

2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO3/c1-9-8-11(10(2)22-9)14(20)6-7-19-16(21)15-12(17)4-3-5-13(15)18/h3-5,8,14,20H,6-7H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLZGDBLYNSVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(C=CC=C2Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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